1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Description
The compound “1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride” is a complex organic molecule. It belongs to a class of compounds known as pyrazines, which are nitrogen-containing heterocycles . Pyrazines and their derivatives have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . Additionally, it contains a morpholinylmethyl group, which includes a morpholine ring - a six-membered ring containing an oxygen atom and a nitrogen atom .Future Directions
The future research directions could involve further exploration of the synthesis methods, chemical reactions, and biological activities of this compound. Given the wide range of biological activities exhibited by similar compounds, “1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride” could potentially be a candidate for drug discovery research .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-2-15-9-13-10(11(15)7-12-1)8-14-3-5-16-6-4-14;;/h9,12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGRILJTALLUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)CN3CCOCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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